molecular formula C16H20N8S B15117422 6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-ethyl-9H-purine

6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-ethyl-9H-purine

Cat. No.: B15117422
M. Wt: 356.5 g/mol
InChI Key: SFTFJXKUFYXPEW-UHFFFAOYSA-N
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Description

6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-ethyl-9H-purine is a complex organic compound that features a unique combination of a purine base with a piperazine ring and a thiadiazole moiety

Preparation Methods

The synthesis of 6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-ethyl-9H-purine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiadiazole ring, followed by the introduction of the piperazine moiety, and finally, the coupling with the purine base. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-ethyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-ethyl-9H-purine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-ethyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-ethyl-9H-purine include other purine derivatives and thiadiazole-containing molecules. These compounds may share some structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N8S

Molecular Weight

356.5 g/mol

IUPAC Name

3-cyclopropyl-5-[4-(9-ethylpurin-6-yl)piperazin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C16H20N8S/c1-2-22-10-19-12-14(22)17-9-18-15(12)23-5-7-24(8-6-23)16-20-13(21-25-16)11-3-4-11/h9-11H,2-8H2,1H3

InChI Key

SFTFJXKUFYXPEW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=NS4)C5CC5

Origin of Product

United States

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